8-(4-Chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one 8-(4-Chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Brand Name: Vulcanchem
CAS No.: 27007-25-6
VCID: VC0390911
InChI: InChI=1S/C26H14ClNO/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-20(19)26(24)29)22-18-6-2-1-5-15(18)11-14-21(22)28-25/h1-14H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C64
Molecular Formula: C26H14ClNO
Molecular Weight: 391.8g/mol

8-(4-Chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

CAS No.: 27007-25-6

Main Products

VCID: VC0390911

Molecular Formula: C26H14ClNO

Molecular Weight: 391.8g/mol

8-(4-Chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one - 27007-25-6

CAS No. 27007-25-6
Product Name 8-(4-Chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Molecular Formula C26H14ClNO
Molecular Weight 391.8g/mol
IUPAC Name 11-(4-chlorophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Standard InChI InChI=1S/C26H14ClNO/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-20(19)26(24)29)22-18-6-2-1-5-15(18)11-14-21(22)28-25/h1-14H
Standard InChIKey HMVHXLLTCAOEHJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C64
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C64
PubChem Compound 1713316
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator